molecular formula C12H23NO4 B1587361 Di-tert-butyl iminodiacetate CAS No. 85916-13-8

Di-tert-butyl iminodiacetate

Cat. No. B1587361
CAS RN: 85916-13-8
M. Wt: 245.32 g/mol
InChI Key: SMXMBXPLRFTROI-UHFFFAOYSA-N
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Patent
US08901072B2

Procedure details

To a solution of t-butylglycine (1.40 g, 10.67 mmol) in acetonitrile (20 mL) cooled to 0° C. was added ethyldisopropylamine (1.86 mL, 10.67 mmol) and t-butyl bromoacetate (1.57 mL, 10.67 mmol). The resulting solution was stirred for 24 h at room temperature. The mixture was concentrated to dryness in vacuo, water was added and the solution was extracted with dichloromethane (3×70 mL). The combined organic phases were washed with brine (70 mL), dried over Na2SO4 and concentrated to dryness in vacuo. The crude material was purified by silica gel chromatography (20-80% EtOAc in hexanes) to give the compound 14 (0.88 g, 33.6%). 1H NMR (400 MHz, CDCl3) δ 1.43 (s, 18H), 3.30 (s, 4H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Yield
33.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])C(C)(C)C.Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>C(#N)C>[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[CH2:11][NH:1][CH2:2][C:7]([O:9][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:8]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
N[C@@H](C(C)(C)C)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness in vacuo, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane (3×70 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (20-80% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CNCC(=O)OC(C)(C)C)(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 33.6%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.